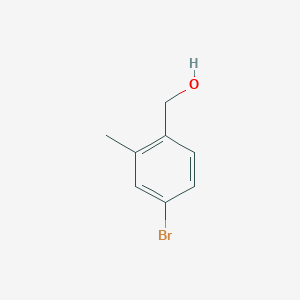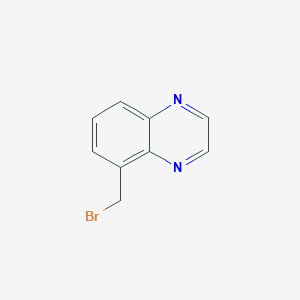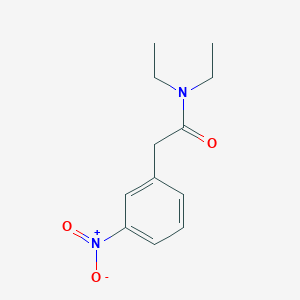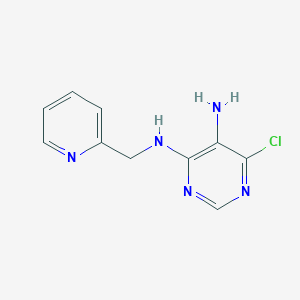
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine
Overview
Description
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine, also known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C12H11ClN6 and a molecular weight of 276.7 g/mol. 6-CPD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism Of Action
The exact mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. Additionally, it may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine against parasitic infections is not well characterized, but it has been suggested that it may interfere with the metabolism of the parasites.
Biochemical And Physiological Effects
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA synthesis and repair, as well as the activity of the enzyme dihydrofolate reductase. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. In terms of toxicity, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its potential use as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-parasitic drugs. Its low toxicity in animal studies also makes it a promising candidate for further development. However, one limitation of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine. One potential direction is the development of new derivatives of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, and parasitic infections. Finally, more research is needed to explore the potential side effects and toxicity of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine in vivo.
Scientific Research Applications
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Furthermore, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been studied for its potential use in the treatment of parasitic infections, as it has been found to have activity against the protozoan parasite Trypanosoma brucei.
properties
CAS RN |
116062-19-2 |
|---|---|
Product Name |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
Molecular Formula |
C10H10ClN5 |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
6-chloro-4-N-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-3-1-2-4-13-7/h1-4,6H,5,12H2,(H,14,15,16) |
InChI Key |
MMHFULXUVYZXBW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
synonyms |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

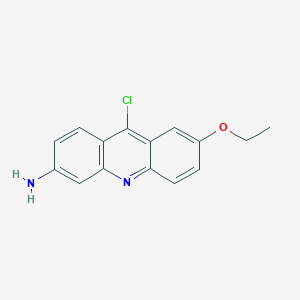

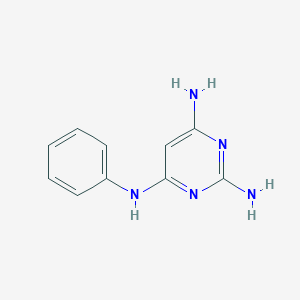

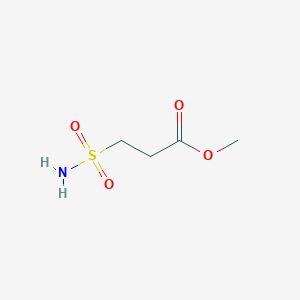
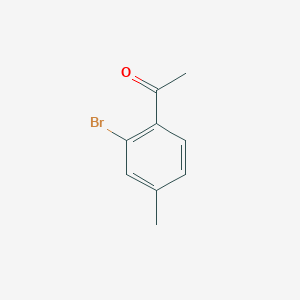
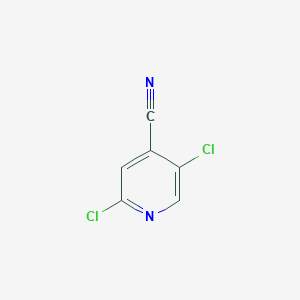
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
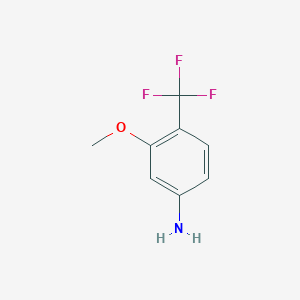
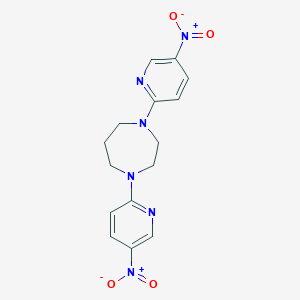
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
